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Executive Summary
Nu-cap® technology represents a significant advancement in the controlled release of active

ingredients, leveraging the natural properties of food-grade proteins to create highly effective

and biocompatible nano- and micro-scale delivery systems. This technology primarily utilizes

proteins such as zein (from corn) and casein (from milk) to encapsulate a wide range of

bioactive compounds and probiotics. The encapsulation process enhances the stability of these

active ingredients, protects them from degradation in harsh environments such as the

gastrointestinal tract, can mask undesirable tastes, and allows for a controlled and sustained

release profile, thereby increasing their oral bioavailability and therapeutic efficacy. This

technical guide provides an in-depth overview of the core principles of Nu-cap technology,

supported by quantitative data from relevant scientific studies, detailed experimental protocols,

and visualizations of key processes.

Core Technology: Protein-Based Nano- and
Microencapsulation
The foundation of Nu-cap technology lies in the self-assembly properties of proteins like zein

and casein to form nanoparticles or microparticles that entrap active ingredients. These

proteins are classified as "Generally Regarded as Safe" (GRAS), ensuring their biocompatibility

and biodegradability.[1] The encapsulation serves to protect the active compound from
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enzymatic degradation and the acidic environment of the stomach, facilitating its delivery to the

small intestine for absorption.[2]

The technology is backed by several international patents and has been developed through a

collaboration between the University of Navarra, a nutritional technology center (CNTA), and a

pharmaceutical company (IDIFARMA). Toxicological and biodistribution studies have been

conducted to ensure the safety of these nanocapsules.

Mechanism of Controlled Release
The controlled release of active ingredients from Nu-cap particles is governed by a

combination of diffusion, swelling, and erosion of the protein matrix. In the acidic environment

of the stomach, the protein nanoparticles are relatively stable, minimizing premature release of

the encapsulated compound. Upon entering the more neutral pH of the intestine, the protein

matrix can swell or be enzymatically degraded, leading to a gradual and sustained release of

the active ingredient. This targeted release mechanism enhances the absorption of the active

compound in the intestine.[3][4]

The release kinetics can be tailored by modifying the composition and structure of the protein

nanoparticles. Mathematical models such as the zero-order, Higuchi, and Korsmeyer-Peppas

models are often used to describe the release profiles, providing insights into the underlying

release mechanisms.[3][4]

Quantitative Data on Nu-Cap Like Nanoparticles
The following tables summarize key quantitative data from studies on zein and casein

nanoparticles, which are central to Nu-cap's technology. These studies, some of which involve

key personnel associated with Nu-cap, provide a strong indication of the performance of their

proprietary systems.

Table 1: Physicochemical Characteristics of Casein Nanoparticles
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Active
Ingredient

Particle
Size (nm)

Zeta
Potential
(mV)

Drug
Loading
(µg/mg)

Encapsulati
on
Efficiency
(%)

Reference

Resveratrol ~210 -19 ~31 ~70 [3]

Quercetin

(with HP-β-

CD)

~171 -15 ~31.5 >80 [5]

Quercetin

(without HP-

β-CD)

~251 - ~22.3 - [5]

Celecoxib 216.1 -24.6 - 90.71 [6]

Daunorubicin 127 - 167 - 2.14 - 3.09% 42.8 - 61.8 [7]

Epigallocatec

hin gallate

(EGCG)

67.7 - - 85 [8]

Table 2: Physicochemical Characteristics of Zein Nanoparticles
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Active
Ingredient

Particle
Size (nm)

Zeta
Potential
(mV)

Drug
Loading
(µg/mg)

Encapsulati
on
Efficiency
(%)

Reference

Mesalazine 266.6 -36.4 43.8 45 [4]

Vitamin D3

(with CMCS

coating)

86 - 200 - - 87.9 [9]

Vitamin D3

(zein only)
- - - 52.2 [9]

Resveratrol 389.90 -13.37 5.78% 64.17 [10]

Quercetin - - - 87.9 - 93.0 [10]

Table 3: In Vitro Release Characteristics of Active Ingredients

Nanoparticl
e System

Active
Ingredient

Release
Conditions

Release
Profile

Kinetic
Model

Reference

Casein

Nanoparticles
Resveratrol

Simulated

Gastric Fluid

(2h, pH 1.2) -

> Simulated

Intestinal

Fluid (pH 6.8)

~95% release

after 9 hours

Zero-order,

Korsmeyer-

Peppas

[3]

Zein

Nanoparticles
Mesalazine

pH 1.2 (2h) ->

pH 6.8 (4h) ->

pH 7.4

5.24% at pH

1.2, 54.83%

at pH 6.8,

97.67% at pH

7.4 after 120h

Fickian

diffusion (pH

1.2), Peppas-

Sahlin (pH

6.8),

Korsmeyer-

Peppas (pH

7.4)

[4]
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Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of

protein-based nanoparticles, based on published research relevant to Nu-cap technology.

Protocol 1: Preparation of Casein Nanoparticles by
Coacervation
This method is based on the procedure described for the encapsulation of resveratrol.[3]

Preparation of Solutions:

Prepare a solution of sodium caseinate in deionized water.

Dissolve the active ingredient (e.g., resveratrol) in a suitable solvent (e.g., ethanol).

Encapsulation:

Add the active ingredient solution to the sodium caseinate solution under constant stirring.

Induce coacervation by adding a precipitating agent (e.g., calcium chloride solution)

dropwise to the mixture while stirring.

Continue stirring for a defined period to allow for nanoparticle formation and stabilization.

Purification and Drying:

Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant

containing unencapsulated active ingredient.

Wash the nanoparticle pellet with deionized water and re-centrifuge. Repeat this step

multiple times.

The purified nanoparticle suspension can be freeze-dried or spray-dried to obtain a

powder.
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Protocol 2: Preparation of Zein Nanoparticles by
Desolvation (Nanoprecipitation)
This protocol is adapted from the method used for encapsulating mesalazine.[4]

Preparation of Organic Phase:

Dissolve zein and the active ingredient (e.g., mesalazine) in an aqueous ethanol solution

(e.g., 70-90% ethanol).

Stir the mixture until complete dissolution.

Nanoparticle Formation:

Add deionized water (the anti-solvent) to the organic phase under vigorous stirring. The

addition of the anti-solvent causes the zein to precipitate, forming nanoparticles and

encapsulating the active ingredient.

Solvent Removal and Purification:

Remove the organic solvent using a rotary evaporator or by continued stirring in a fume

hood.

Collect the nanoparticles by centrifugation.

Wash the nanoparticle pellet with deionized water to remove any residual solvent and

unencapsulated drug.

Drying:

The final nanoparticle suspension can be lyophilized or spray-dried to obtain a stable

powder.

Protocol 3: Determination of Encapsulation Efficiency
(EE)
The encapsulation efficiency is a measure of the amount of active ingredient successfully

incorporated into the nanoparticles.
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Separation of Free Drug:

Centrifuge a known amount of the nanoparticle suspension at high speed.

Carefully collect the supernatant, which contains the unencapsulated ("free") active

ingredient.

Quantification of Free Drug:

Analyze the concentration of the active ingredient in the supernatant using a suitable

analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis

spectrophotometry.

Calculation of Encapsulation Efficiency:

Calculate the EE using the following formula: EE (%) = [(Total amount of drug added -

Amount of free drug in supernatant) / Total amount of drug added] x 100

Protocol 4: In Vitro Release Study
This protocol simulates the conditions of the gastrointestinal tract to evaluate the release profile

of the encapsulated active ingredient.

Preparation of Release Media:

Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8 or

7.4).

Release Experiment:

Disperse a known amount of the active ingredient-loaded nanoparticles in a known volume

of SGF.

Incubate the suspension at 37°C with constant agitation.

At predetermined time intervals, withdraw a sample of the release medium and replace it

with an equal volume of fresh SGF to maintain sink conditions.
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After a specified time (e.g., 2 hours), centrifuge the nanoparticles and resuspend them in

SIF.

Continue the incubation and sampling process in SIF.

Analysis and Data Interpretation:

Analyze the concentration of the released active ingredient in the collected samples using

an appropriate analytical method (e.g., HPLC).

Plot the cumulative percentage of drug released versus time.

Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi,

Korsmeyer-Peppas) to understand the release mechanism.

Visualizations
The following diagrams illustrate key concepts and workflows related to Nu-cap technology.

Nanoparticle Preparation

Characterization

In Vitro Release Study

Start: Protein & Active Ingredient Dissolution in Solvent Nanoprecipitation/
Coacervation Purification (Centrifugation/Washing) Drying (Lyophilization/

Spray-drying)

Particle Size & Zeta Potential (DLS)

Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis)

Morphology (SEM/TEM)

Dispersion in Simulated GI Fluids Incubation (37°C) & Sampling Quantification of Released Drug (HPLC) Kinetic Modeling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1168296?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Experimental workflow for nanoparticle synthesis and characterization.

Oral Administration of Nu-cap Nanoparticle
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Caption: Controlled release pathway of Nu-cap nanoparticles in the GI tract.
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Benefits of Encapsulation

Goal: Enhance Oral Bioavailability

Problem: Active Ingredient Degradation (pH, Enzymes)Problem: Poor Solubility/Permeability

Solution: Nu-cap Encapsulation

Protection from Degradation Controlled Release Increased StabilityTaste Masking

Click to download full resolution via product page

Caption: Logical relationship of Nu-cap encapsulation benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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